4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-[4-(fluoromethyl)-4-methylpiperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3/c1-11(7-13)2-4-16(5-3-11)10-6-9(12)14-8-15-10/h6,8H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFYULACDXUIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC(=NC=N2)Cl)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine are protein kinases. Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity. This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism.
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are primarily related to cell growth regulation, differentiation, migration, and metabolism. The downstream effects of this disruption can lead to changes in cellular behavior and function.
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and kinases can lead to the modulation of phosphorylation processes, which are crucial for regulating cellular activities such as signal transduction and metabolism.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, a critical signaling pathway that regulates cell growth, differentiation, and survival. Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular proliferation and programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it has been shown to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing the phosphorylation of target proteins. This inhibition can result in downstream effects on various cellular processes, including signal transduction and gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been found to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage level results in a marked change in the biological response. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many xenobiotics. This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, 4-Chloro-6-
Biological Activity
4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H15ClF N3
- Molecular Weight : 245.72 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C12H15ClF N3 |
| Molecular Weight | 245.72 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The fluoromethyl group enhances its binding affinity, while the piperidine moiety contributes to its pharmacological properties.
Antiproliferative Activity
Research has indicated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, a study on pyrimidine derivatives demonstrated that modifications at the piperidine position can significantly influence their cytotoxicity against cancer cells .
Case Studies
- Anticancer Activity :
- Antimicrobial Properties :
- Inhibitory Effects on Enzymes :
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|----------------------|------------------------------------------------|
| Antiproliferative | Induces apoptosis in cancer cells | |
| Antimicrobial | Significant activity against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits dihydrofolate reductase (DHFR) | |
Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of pyrimidine derivatives, including this compound. Findings suggest that structural modifications can enhance solubility and metabolic stability while maintaining or improving biological activity.
Comparison with Similar Compounds
Structural and Substitution Variations
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Fluorinated Groups: The fluoromethyl group in the target compound balances lipophilicity and metabolic stability compared to trifluoromethyl (more electronegative, ) or non-fluorinated analogs.
Physicochemical and Pharmacological Properties
Notes:
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Chloro-6-(4-(fluoromethyl)-4-methylpiperidin-1-yl)pyrimidine typically follows a nucleophilic substitution approach on a chlorinated pyrimidine core. The key steps involve:
- Preparation of a 4-chloropyrimidine intermediate.
- Introduction of the fluoromethyl group on the piperidine ring.
- Nucleophilic substitution of the 6-chloropyrimidine with the fluoromethylated piperidine derivative.
This approach leverages the electrophilic character of the 4-chloro and 6-chloro substituents on the pyrimidine ring, allowing for selective substitution by nucleophiles such as amines.
Preparation of the Pyrimidine Core
The pyrimidine core with chloro substituents is commonly prepared by chlorination of pyrimidinones or pyrimidin-4-ones using phosphoryl chloride (POCl₃). This method is well-established for synthesizing chlorinated pyrimidine intermediates with high yields and purity.
This method ensures selective chlorination at the desired positions on the pyrimidine ring, facilitating subsequent substitution steps.
Synthesis of the Fluoromethylated Piperidine Moiety
The fluoromethyl group on the piperidine ring is introduced via fluorination of a suitable methyl precursor, often using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents. The 4-methylpiperidine is functionalized at the 4-position with a fluoromethyl substituent.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Fluorination | 4-methylpiperidine derivative + fluorinating agent (e.g., DAST) | Formation of 4-(fluoromethyl)-4-methylpiperidine |
| Purification | Chromatography or crystallization | Pure fluoromethylated piperidine compound |
This step requires careful control of reaction conditions to avoid over-fluorination or side reactions.
Nucleophilic Substitution on the Pyrimidine Ring
The final key step is the nucleophilic aromatic substitution (S_NAr) of the 6-chloropyrimidine with the fluoromethylated piperidine nucleophile. This reaction is typically conducted under mild heating in polar aprotic solvents (e.g., dimethylformamide, DMF) with or without a base.
Reaction conditions and yields:
| Parameter | Details |
|---|---|
| Solvent | DMF, DMSO, or acetonitrile |
| Temperature | 50–100°C |
| Base | Triethylamine or potassium carbonate (optional) |
| Reaction time | Several hours (4–24 h) |
| Yield | Moderate to high yields (60–85%) |
The reaction proceeds via displacement of the chlorine atom at the 6-position by the nitrogen of the piperidine ring, forming the desired compound.
Purification and Characterization
After synthesis, the product is purified by:
- Extraction with organic solvents.
- Drying over anhydrous agents (e.g., MgSO₄).
- Chromatographic techniques such as MPLC (Medium Pressure Liquid Chromatography).
- Crystallization from suitable solvents.
Characterization methods include:
- NMR Spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substitution patterns and fluoromethyl incorporation.
- Mass Spectrometry to verify molecular weight.
- Elemental Analysis to confirm purity.
- HPLC for purity assessment (typically >99%).
Summary Table of Preparation Steps
| Step No. | Process Stage | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chlorination of pyrimidinone | POCl₃, 50-80°C | 80-85 | Formation of 4-chloro-6-chloropyrimidine |
| 2 | Fluorination of piperidine | Fluorinating agent (e.g., DAST) | 70-80 | Selective fluoromethylation at 4-position |
| 3 | Nucleophilic substitution | Piperidine derivative + chloropyrimidine, DMF, base, heat | 60-85 | Formation of target compound |
| 4 | Purification | MPLC, crystallization | - | Achieves high purity (>99%) |
Research Findings and Optimization Notes
- The use of phosphoryl chloride (POCl₃) for chlorination is preferred due to its efficiency and selectivity in converting pyrimidinones to chloropyrimidines.
- Fluorination reactions require controlled conditions to prevent decomposition or side reactions; reagents like DAST provide good selectivity for fluoromethyl introduction.
- Nucleophilic substitution reactions benefit from polar aprotic solvents and mild bases to enhance nucleophilicity and reaction rates.
- Purification by MPLC is effective in removing impurities and by-products, ensuring high purity suitable for pharmaceutical applications.
- Reaction yields can be improved by optimizing temperature, solvent choice, and stoichiometry of reagents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
